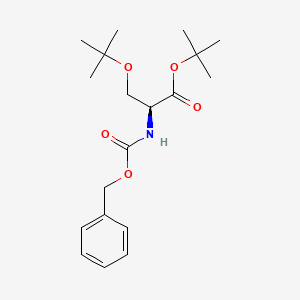

Z-Ser(tbu)-otbu

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Z-Ser(tbu)-otbu is a useful research compound. Its molecular formula is C19H29NO5 and its molecular weight is 351.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Solid-Phase Peptide Synthesis (SPPS)

Z-Ser(tBu)-OtBu is frequently employed in SPPS due to its compatibility with various coupling reagents and conditions. Research has demonstrated that using this compound leads to high yields and low levels of epimerization during peptide bond formation. For instance, in a study involving the synthesis of tripeptides, the incorporation of this compound resulted in excellent yields without detectable racemization .

Table 1: Yield and Diastereomeric Excess in Peptide Synthesis Using this compound

| Peptide Sequence | Yield (%) | Diastereomeric Excess (%) |

|---|---|---|

| Z-Ala-Cys(Bn)-OMe | 98 | >99 |

| Z-Phe-Val-Ser(tBu)-OtBu | 98 | >99 |

| H-Leu-Ala-Cys(resin)-OtBu | 95 | >99 |

Mechanochemical Approaches

Recent advancements in mechanochemistry have introduced ball-milling techniques for peptide synthesis, where this compound has shown remarkable performance. In these studies, the compound was utilized to couple various amino acids under solvent-free conditions, achieving high yields while maintaining stereochemical integrity . The reduced epimerization rates observed under these conditions highlight the effectiveness of this compound in mechanochemical environments.

Case Study: Ball-Milling Synthesis of Peptides

In a systematic study, the coupling of Z-Phe-Val-OH with HCl∙H-Leu2-OBn using this compound yielded a tetrapeptide with 95% yield and negligible epimerization . This demonstrates the compound's utility in synthesizing longer peptides efficiently.

Applications in Protein Synthesis

This compound is also pivotal in the synthesis of larger proteins through ligation strategies. Its incorporation into peptide sequences allows for site-specific modifications, enhancing the functionality of synthesized proteins. For example, protocols utilizing serine/threonine ligation have successfully employed this compound to create modified versions of proteins like HMGA1a, showcasing its versatility beyond simple peptides .

Propriétés

Formule moléculaire |

C19H29NO5 |

|---|---|

Poids moléculaire |

351.4 g/mol |

Nom IUPAC |

tert-butyl (2S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)propanoate |

InChI |

InChI=1S/C19H29NO5/c1-18(2,3)24-13-15(16(21)25-19(4,5)6)20-17(22)23-12-14-10-8-7-9-11-14/h7-11,15H,12-13H2,1-6H3,(H,20,22)/t15-/m0/s1 |

Clé InChI |

DESGCNHUICBSOV-HNNXBMFYSA-N |

SMILES |

CC(C)(C)OCC(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |

SMILES isomérique |

CC(C)(C)OC[C@@H](C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |

SMILES canonique |

CC(C)(C)OCC(C(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1 |

Séquence |

X |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.